molecular formula C12H10ClNO3 B3145943 Ethyl 7-chloro-3-formyl-1H-indole-2-carboxylate CAS No. 586336-58-5

Ethyl 7-chloro-3-formyl-1H-indole-2-carboxylate

Cat. No.: B3145943
CAS No.: 586336-58-5
M. Wt: 251.66 g/mol
InChI Key: UDHYGPLKBYAGLL-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-3-formyl-1H-indole-2-carboxylate is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities.

Chemical Reactions Analysis

Ethyl 7-chloro-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 7-chloro-3-formyl-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in various biochemical reactions, while the indole ring can interact with biological receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 7-chloro-3-formyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

Properties

IUPAC Name

ethyl 7-chloro-3-formyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-17-12(16)11-8(6-15)7-4-3-5-9(13)10(7)14-11/h3-6,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHYGPLKBYAGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 7-chloro-3-formyl-1H-indole-2-carboxylate
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Ethyl 7-chloro-3-formyl-1H-indole-2-carboxylate
Reactant of Route 3
Ethyl 7-chloro-3-formyl-1H-indole-2-carboxylate
Reactant of Route 4
Ethyl 7-chloro-3-formyl-1H-indole-2-carboxylate
Reactant of Route 5
Ethyl 7-chloro-3-formyl-1H-indole-2-carboxylate
Reactant of Route 6
Ethyl 7-chloro-3-formyl-1H-indole-2-carboxylate

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